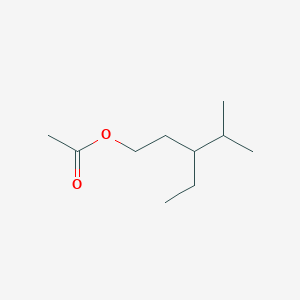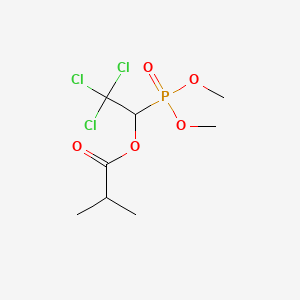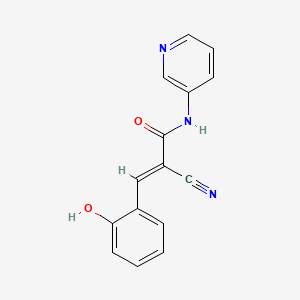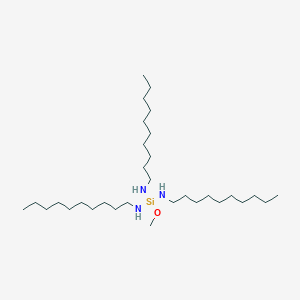
N,N',N''-Tris(decyl)-1-methoxysilanetriamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’,N’'-Tris(decyl)-1-methoxysilanetriamine is a chemical compound known for its unique structure and properties It is a silane derivative with three decyl groups and a methoxy group attached to a silanetriamine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’'-Tris(decyl)-1-methoxysilanetriamine typically involves the reaction of decylamine with a silane precursor. One common method is the reaction of decylamine with trimethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N’,N’'-Tris(decyl)-1-methoxysilanetriamine may involve a continuous flow process to optimize yield and efficiency. The use of high-purity reagents and advanced purification techniques ensures the production of a high-quality compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N,N’,N’'-Tris(decyl)-1-methoxysilanetriamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Aplicaciones Científicas De Investigación
N,N’,N’'-Tris(decyl)-1-methoxysilanetriamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other silane derivatives and as a reagent in various organic transformations.
Biology: The compound is studied for its potential use in drug delivery systems and as a biocompatible material.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a carrier for targeted drug delivery.
Industry: It is used in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N,N’,N’'-Tris(decyl)-1-methoxysilanetriamine involves its interaction with molecular targets through its silane and amine groups. These interactions can lead to the formation of stable complexes with various substrates, facilitating their transformation or stabilization. The exact pathways involved depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Similar Compounds
N,N,N-Tris(decyl)-1-decanaminium bromide: This compound shares a similar structure but differs in its functional groups and overall reactivity.
Tetrakis(decyl)ammonium bromide: Another related compound with similar applications but distinct chemical properties.
Uniqueness
N,N’,N’'-Tris(decyl)-1-methoxysilanetriamine is unique due to its combination of silane and amine functionalities, which provide it with a versatile reactivity profile. This makes it suitable for a wide range of applications, from material science to biomedical research.
Propiedades
Número CAS |
923561-07-3 |
|---|---|
Fórmula molecular |
C31H69N3OSi |
Peso molecular |
528.0 g/mol |
Nombre IUPAC |
N-[bis(decylamino)-methoxysilyl]decan-1-amine |
InChI |
InChI=1S/C31H69N3OSi/c1-5-8-11-14-17-20-23-26-29-32-36(35-4,33-30-27-24-21-18-15-12-9-6-2)34-31-28-25-22-19-16-13-10-7-3/h32-34H,5-31H2,1-4H3 |
Clave InChI |
TWQRDNVYXVCUSO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCN[Si](NCCCCCCCCCC)(NCCCCCCCCCC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dipropyl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate](/img/structure/B14174559.png)
![1,1'-[Nonane-1,9-diylbis(oxy)]bis(3,4,5-trifluorobenzene)](/img/structure/B14174564.png)
![N-[2-(4-Methoxyphenyl)ethyl]-3-methylbut-2-enamide](/img/structure/B14174567.png)
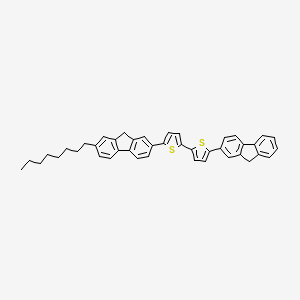
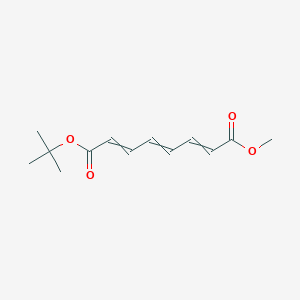
![5-Methoxy-2-methylbenzo[D]thiazole-6-carboxylic acid](/img/structure/B14174584.png)
![5-[(4-Nitrophenyl)methyl]pyridin-3-ol](/img/structure/B14174586.png)
![5-(furan-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14174601.png)

![[(3-Bromo[1,1'-biphenyl]-4-yl)oxy](trimethyl)silane](/img/structure/B14174609.png)
